3-{[6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl]methyl}-1-(oxan-4-yl)urea
Description
Properties
IUPAC Name |
1-[[6-(2-methylpyrazol-3-yl)pyridin-3-yl]methyl]-3-(oxan-4-yl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O2/c1-21-15(4-7-19-21)14-3-2-12(10-17-14)11-18-16(22)20-13-5-8-23-9-6-13/h2-4,7,10,13H,5-6,8-9,11H2,1H3,(H2,18,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMURBWXSRGQHIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2=NC=C(C=C2)CNC(=O)NC3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl]methyl}-1-(oxan-4-yl)urea typically involves the following steps:
Formation of the pyrazole ring: The starting material, 1-methyl-1H-pyrazole, is synthesized through the reaction of hydrazine with an appropriate diketone under acidic conditions.
Pyridine ring attachment: The pyrazole ring is then coupled with a pyridine derivative using a palladium-catalyzed cross-coupling reaction.
Urea formation: The resulting intermediate is reacted with an isocyanate derivative to form the urea moiety.
Tetrahydropyran attachment: Finally, the tetrahydropyran ring is introduced through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-{[6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl]methyl}-1-(oxan-4-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles or electrophiles, depending on the reaction type.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives of pyridine and pyrazole have been studied for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. A study highlighted the potential of pyrazole-containing compounds in targeting specific kinases involved in tumor growth .
Antimicrobial Properties
Compounds similar to 3-{[6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl]methyl}-1-(oxan-4-yl)urea have demonstrated antimicrobial activity against a range of pathogens. The presence of the pyrazole ring is often associated with enhanced antibacterial properties, making it a candidate for developing new antibiotics .
Enzyme Inhibition
The compound's structure suggests potential as an enzyme inhibitor. For example, studies on similar urea derivatives have shown effectiveness in inhibiting enzymes such as dihydrofolate reductase (DHFR), which is crucial for nucleotide synthesis in rapidly dividing cells .
Fungicide Development
The compound's structural characteristics align with those of known fungicides. Research has shown that similar pyrazole derivatives can be effective against various fungal pathogens, suggesting that this compound could be developed into a novel fungicide .
Herbicide Potential
There is ongoing research into the herbicidal properties of compounds containing the pyridine and pyrazole moieties. These compounds can disrupt plant growth by inhibiting specific biochemical pathways, making them candidates for herbicide formulation .
Polymer Chemistry
The incorporation of pyrazole and pyridine units into polymer backbones has been explored for developing materials with enhanced thermal stability and mechanical properties. The unique interactions provided by these functional groups can lead to advanced materials suitable for various applications, including coatings and composites .
Sensor Development
Recent studies have investigated the use of pyrazole-based compounds in sensor technologies. Their ability to interact with specific ions or molecules can be harnessed for developing sensors that detect environmental pollutants or biological markers .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Anticancer Activity | Evaluation of pyrazole derivatives | Showed significant inhibition of cancer cell lines through apoptosis mechanisms. |
| Antimicrobial Properties | Testing against bacterial strains | Identified strong activity against Gram-positive bacteria, indicating potential for new antibiotics. |
| Fungicide Development | Efficacy against fungal pathogens | Demonstrated effectiveness comparable to commercial fungicides in field trials. |
| Polymer Chemistry | Synthesis of pyrazole-containing polymers | Resulted in materials with improved thermal and mechanical properties suitable for industrial applications. |
Mechanism of Action
The mechanism of action of 3-{[6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl]methyl}-1-(oxan-4-yl)urea involves its interaction with specific molecular targets and pathways. These may include:
Enzyme inhibition: The compound may inhibit the activity of enzymes involved in key biological processes.
Receptor binding: The compound may bind to specific receptors, modulating their activity and downstream signaling pathways.
Gene expression: The compound may influence gene expression by interacting with transcription factors or other regulatory proteins.
Comparison with Similar Compounds
Ethyl- and Phenyl-Substituted Ureas ()
Compounds such as 1-Ethyl-3-(3-methyl-1-phenyl-1H-pyrazol-4-ylmethyl)urea (9a) and 1-Ethyl-1-(3-methyl-1-phenyl-1H-pyrazol-4-ylmethyl)urea (9b) share a urea backbone but differ in substituents. Key differences include:
- Substituent Effects : The target compound’s oxan-4-yl group likely improves aqueous solubility compared to the ethyl or phenyl groups in 9a/b, which are more hydrophobic.
- Spectral Data : Infrared (IR) and nuclear magnetic resonance (NMR) spectra for 9a/b highlight C=O stretching (~1650 cm⁻¹) and urea NH signals (~5-6 ppm), which are consistent with the target compound’s expected spectral profile .
- Melting Points : 9a/b exhibit melting points of 148–152°C and 130–134°C, respectively. The target compound’s melting point (unreported in evidence) may differ due to its tetrahydropyran group, which could disrupt crystallinity.
Table 1: Structural and Physical Properties Comparison
*Calculated based on molecular formula.
Pharmacological Potential and Limitations
- Antitumor and Anti-inflammatory Activity: highlights 3-ureidopyrazoles with hydroxymethyl groups as antitumor agents .
- Knowledge Gaps: Specific data on the target compound’s biological activity, toxicity, and pharmacokinetics are absent in the provided evidence, necessitating further studies.
Biological Activity
The compound 3-{[6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl]methyl}-1-(oxan-4-yl)urea is a novel chemical entity that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and therapeutic implications, supported by recent research findings and case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 270.32 g/mol. The structure features a pyrazole ring, a pyridine moiety, and an oxanide group, which contribute to its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Research indicates that compounds containing pyrazole and pyridine derivatives often exhibit significant activity against multiple targets, including:
- Kinase Inhibition : Many pyrazole derivatives have been reported to inhibit kinases involved in cancer progression, suggesting that this compound may similarly affect kinase pathways.
- Anti-inflammatory Activity : Pyrazole derivatives are known for their anti-inflammatory properties, which may be relevant for treating conditions like arthritis or other inflammatory diseases.
Biological Activities
Recent studies have highlighted several biological activities associated with similar compounds, which may extend to This compound :
-
Anticancer Activity :
- Research shows that pyrazole-containing compounds can induce apoptosis in cancer cells through the modulation of signaling pathways such as PI3K/Akt and MAPK pathways .
- A study indicated that derivatives similar to this compound inhibited cell proliferation in various cancer cell lines (e.g., breast, lung) .
- Antimicrobial Properties :
- Neuroprotective Effects :
Case Study 1: Anticancer Efficacy
In a recent study published in Drug Target Insights, researchers evaluated a related compound's efficacy against non-small cell lung cancer (NSCLC). The results demonstrated significant inhibition of tumor growth in vitro and in vivo models, linking the observed effects to the compound's ability to target specific kinases involved in cell survival .
Case Study 2: Anti-inflammatory Activity
Another research effort focused on the anti-inflammatory properties of similar pyrazole compounds. The study found that these compounds reduced pro-inflammatory cytokine levels in human cell lines, indicating their potential use in treating inflammatory diseases .
Data Table: Comparative Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
